molecular formula C9H15FO2 B13163778 2-Cycloheptyl-2-fluoroacetic acid CAS No. 1514412-43-1

2-Cycloheptyl-2-fluoroacetic acid

Katalognummer: B13163778
CAS-Nummer: 1514412-43-1
Molekulargewicht: 174.21 g/mol
InChI-Schlüssel: QNNUKXSQHFFVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cycloheptyl-2-fluoroacetic acid is an organofluorine compound with the molecular formula C₉H₁₅FO₂. This compound is characterized by the presence of a cycloheptyl group attached to a fluoroacetic acid moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptyl-2-fluoroacetic acid typically involves the fluorination of cycloheptyl acetic acid derivatives. One common method includes the reaction of cycloheptyl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cycloheptyl-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroacetic acid moiety to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones, while reduction could produce cycloheptyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cycloheptyl-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties due to the presence of the fluorine atom.

Wirkmechanismus

The mechanism of action of 2-Cycloheptyl-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopentyl-2-fluoroacetic acid
  • 2-Cyclohexyl-2-fluoroacetic acid
  • 2-Cyclooctyl-2-fluoroacetic acid

Uniqueness

2-Cycloheptyl-2-fluoroacetic acid is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

1514412-43-1

Molekularformel

C9H15FO2

Molekulargewicht

174.21 g/mol

IUPAC-Name

2-cycloheptyl-2-fluoroacetic acid

InChI

InChI=1S/C9H15FO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)

InChI-Schlüssel

QNNUKXSQHFFVFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.